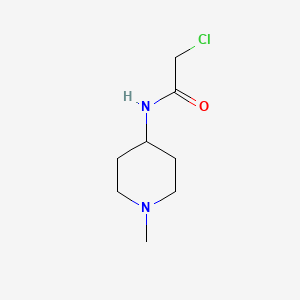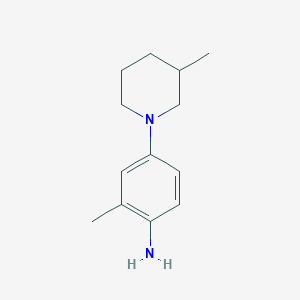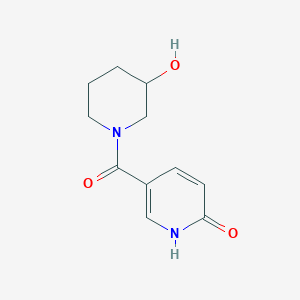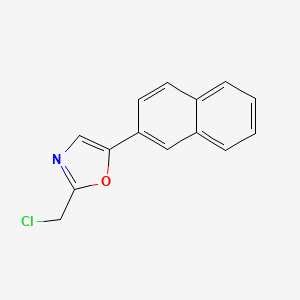
2-(Chloromethyl)-5-(naphthalen-2-yl)oxazole
説明
2-(Chloromethyl)-5-(naphthalen-2-yl)oxazole (CMNO) is an organic compound from the oxazole family. It is a heterocyclic compound that is used in various scientific research applications. CMNO is an important tool for organic synthesis and has been used in the development of various drugs and pharmaceuticals. CMNO has been found to have a variety of biochemical and physiological effects, making it a valuable resource for researchers.
科学的研究の応用
Fluorescence and Photophysical Properties
2-(Chloromethyl)-5-(naphthalen-2-yl)oxazole and its derivatives have been explored for their unique fluorescent and photophysical properties. For instance, a related compound, 2-(4-benzo[d]oxazol-2-yl)naphtho[1,2-d]oxazol-2-yl) phenol, demonstrated significant fluorescence sensitivity to its micro-environment, exhibiting large Stokes shift in non-polar solvents, and single short wavelength emission in polar solvents. This behavior was corroborated using UV-visible and fluorescence spectroscopy, alongside computational methods like Time-Dependent Density Functional Theory (TD-DFT) (Phatangare et al., 2013).
Antimicrobial and Antifungal Activity
Some derivatives of 2-(Chloromethyl)-5-(naphthalen-2-yl)oxazole have been synthesized and evaluated for antimicrobial and antifungal activities. In one study, 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives were tested against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger, showing promising in vitro antibacterial and antifungal activities (Phatangare et al., 2013).
Anticancer Potential
A range of naphthalen-2-yl-containing oxazole derivatives have been synthesized and evaluated for their potential anticancer properties. For example, compounds like 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole were assessed for anticancer activity against various cell lines, with some showing moderate activity on breast cancer cell lines (Salahuddin et al., 2014).
Synthesis and Molecular Modeling
The synthesis and molecular modeling of these compounds have been extensively researched. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) and various spectroscopic methods are employed to study the structural and electronic properties of these compounds, contributing to our understanding of their potential applications in fields like drug design and materials science (Gaber et al., 2018).
Crystal Structure Analysis
Investigations into the crystal structure of related compounds provide insights into their stability and potential applications. Studies include the analysis of hydrogen bonding, π–π stacking interactions, and intramolecular interactions, which are crucial for understanding the material properties of these compounds (Gündoğdu et al., 2011).
Antimicrobial, Antioxidant, and DNA Binding Studies
Further studies have also delved into the antimicrobial, antioxidant, and DNA-binding capabilities of naphthalen-2-yl-containing oxazole derivatives. These studies contribute to the development of new drugs with potential applications in treating various diseases, including cancer and infectious diseases (Gaber et al., 2018).
特性
IUPAC Name |
2-(chloromethyl)-5-naphthalen-2-yl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c15-8-14-16-9-13(17-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPZBQQJJQXRSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CN=C(O3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(naphthalen-2-yl)oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(3-Pyridinyl)phenyl]-1-ethanamine](/img/structure/B1486439.png)
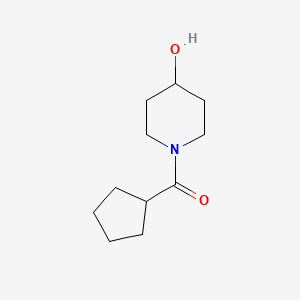
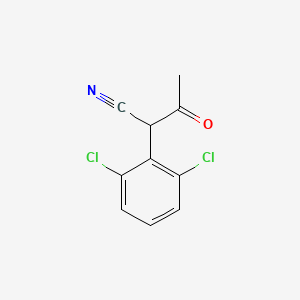
amine](/img/structure/B1486443.png)
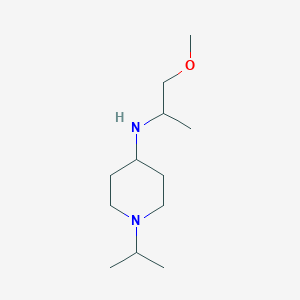
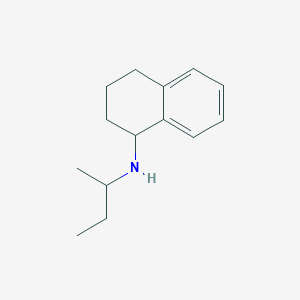
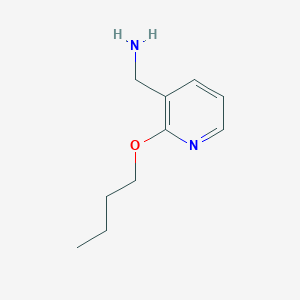
amine](/img/structure/B1486447.png)
![2-[(Cyclopropylmethyl)amino]butan-1-ol](/img/structure/B1486449.png)
amine](/img/structure/B1486452.png)
![N-[(2-fluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486453.png)
